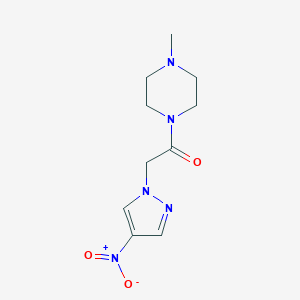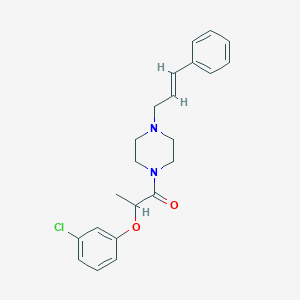
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPM is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide is not fully understood, but it is believed to act by modulating the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to enhance the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission, resulting in a reduction in neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which reduces the generation and propagation of action potentials in neurons.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has several advantages for use in lab experiments, including its potent anticonvulsant activity and ability to modulate the activity of ion channels in the brain. However, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, including its potential therapeutic applications for the treatment of epilepsy, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to identify any potential side effects or toxicity. Furthermore, research is needed to optimize the synthesis of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to develop new analogs with improved pharmacological properties.
合成法
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 2-piperidone and methanesulfonyl chloride. This reaction yields N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide as a white crystalline powder with a melting point of 180-182°C. Other methods of synthesis include the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-piperidone and subsequent reduction.
科学的研究の応用
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and neuroprotective agent. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
製品名 |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
|---|---|
分子式 |
C14H18Cl2N2O3S |
分子量 |
365.3 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-8-11(15)7-12(16)9-13)10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
InChIキー |
CKNRNKLBRRCIBC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)



![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)